

Comparative Crystallographic Analysis of Substituted Bromopicolinate Derivatives

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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

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A detailed comparison of the single-crystal X-ray diffraction data for Methyl 5-bromo-6-methylpicolinate and 3-bromopicolinic acid provides valuable insights into the structural effects of substituent changes on the picolinate scaffold. This guide presents a summary of their crystallographic parameters, detailed experimental protocols for their analysis, and a visualization of the typical crystallographic workflow.

This comparative guide is intended for researchers, scientists, and drug development professionals working with pyridine derivatives. The structural information derived from X-ray crystallography is fundamental for understanding intermolecular interactions, which in turn influences the physicochemical properties and biological activity of these compounds. While the initial focus was on **Methyl 6-amino-3-bromopicolinate** derivatives, a lack of publicly available crystallographic data for this specific class of compounds necessitated a shift to closely related brominated picolinate analogues for which structural data has been published.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for Methyl 5-bromo-6-methylpicolinate and 3-bromopicolinic acid, allowing for a direct comparison of their solid-state structures.

Parameter	Methyl 5-bromo-6-methylpicolinate[1]	3-bromopicolinic acid[2]
Chemical Formula	C ₈ H ₈ BrNO ₂	C ₆ H ₄ BrNO ₂
Formula Weight	230.06	218.01
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	18.518 (4)	7.0407 (5)
b (Å)	4.1040 (8)	7.1597 (6)
c (Å)	12.442 (3)	8.3808 (7)
α (°)	90	90
β (°)	109.52 (3)	94.562 (4)
γ (°)	90	90
Volume (Å ³)	891.2 (4)	373.61 (5)
Z	4	2
Temperature (K)	293 (2)	Not specified
Radiation type	Mo Kα	Not specified
R-factor (R1)	0.061	Not specified
wR-factor (wR2)	0.066	Not specified

Experimental Protocols

The methodologies described below are based on the published procedures for the synthesis and crystallographic analysis of the compared compounds and represent standard practices in the field.

Synthesis and Crystallization

Methyl 5-bromo-6-methylpicolinate: The synthesis of Methyl 5-bromo-6-methylpicolinate was adapted from a literature method.^[1] While the specific details of the reaction conditions were not provided in the crystallographic report, a general approach for the synthesis of similar compounds involves the esterification of the corresponding carboxylic acid and subsequent bromination of the pyridine ring. Single crystals suitable for X-ray diffraction were obtained through techniques such as slow evaporation from a suitable solvent.

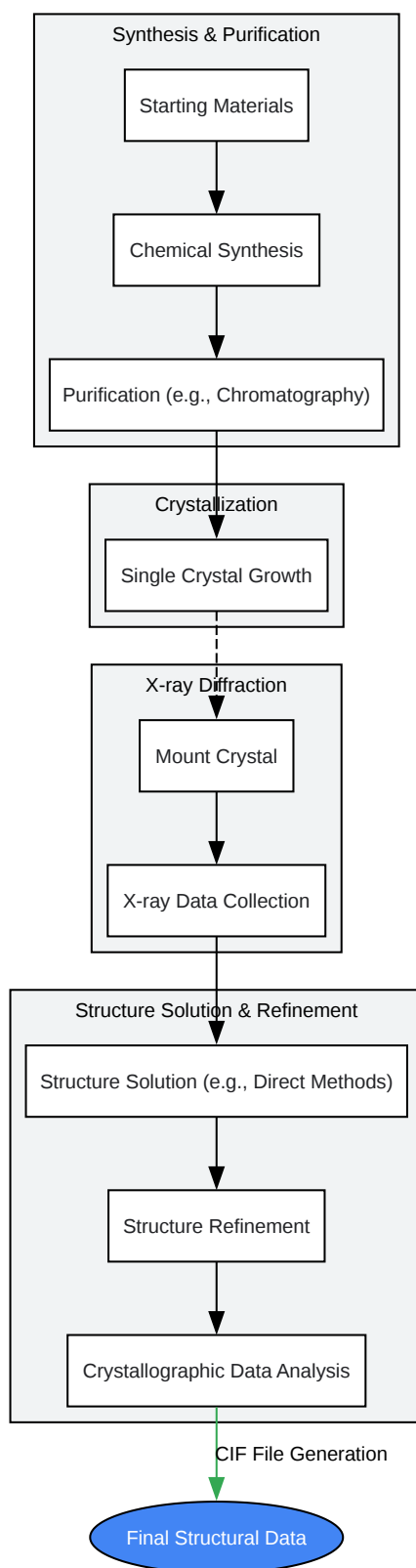
3-bromopicolinic acid: The synthesis of 3-bromopicolinic acid has been reported, and single crystals for X-ray analysis were grown.^[2] The asymmetric unit of the crystal structure contains two molecules of 3-bromopicolinic acid which exhibit slightly different conformations.

X-ray Data Collection and Structure Refinement

For Methyl 5-bromo-6-methylpicolinate, X-ray diffraction data was collected using an Enraf–Nonius CAD-4 diffractometer with Mo K α radiation.^[1] The structure was solved using direct methods with the SHELXS97 program and refined using SHELXL97.^[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and X-ray crystallographic analysis of small organic molecules like the picolinate derivatives discussed.



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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of organic compounds.

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References

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